![molecular formula C14H17N3O3S B4315247 3-METHOXYBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER](/img/structure/B4315247.png)
3-METHOXYBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER
Overview
Description
3-METHOXYBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER is a complex organic compound that combines a methoxybenzyl group with a morpholino-thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-METHOXYBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER typically involves the reaction of 3-methoxybenzyl chloride with 4-morpholino-1,2,5-thiadiazole in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-METHOXYBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER can undergo various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The thiadiazole ring can be reduced under specific conditions to form different derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxybenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
3-METHOXYBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHOXYBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER involves its interaction with specific molecular targets. The morpholino-thiadiazole moiety can interact with enzymes or receptors, modulating their activity. The methoxybenzyl group can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-morpholino-1,2,5-thiadiazole
- 4-(Morpholin-4-yl)-1,2,5-thiadiazol-3-ol
Uniqueness
3-METHOXYBENZYL (4-MORPHOLINO-1,2,5-THIADIAZOL-3-YL) ETHER is unique due to the presence of both the methoxybenzyl and morpholino-thiadiazole groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[4-[(3-methoxyphenyl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3S/c1-18-12-4-2-3-11(9-12)10-20-14-13(15-21-16-14)17-5-7-19-8-6-17/h2-4,9H,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDUTUIWNJIUAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC2=NSN=C2N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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